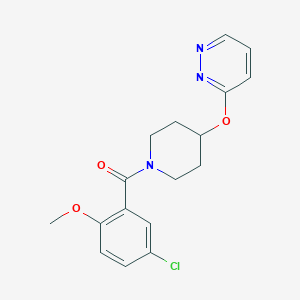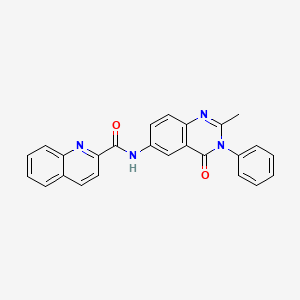
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” is a compound that falls under the category of quinoline derivatives . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectral methods . For instance, the infrared spectrum exhibits absorption bands attributable to primary sulfonamide N-H stretching, aromatic/alkene C-H stretching, C=O lactam, C=C, and sulfonamide asymmetric and symmetric SO2 stretching . The 1H-NMR shows signals at various chemical shifts .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various spectral methods . For instance, the infrared spectrum exhibits absorption bands attributable to primary sulfonamide N-H stretching, aromatic/alkene C-H stretching, C=O lactam, C=C, and sulfonamide asymmetric and symmetric SO2 stretching . The 1H-NMR shows signals at various chemical shifts .
Scientific Research Applications
Radioligand Development for PET Imaging
The novel quinoline-2-carboxamide derivatives, including variations of the molecule , have been explored as potential radioligands for positron emission tomography (PET) imaging. These compounds have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs, suggesting their potential for noninvasive assessment of PBR in vivo with PET. This application is critical for the advancement of diagnostic tools in neurology and oncology, where precise imaging can significantly impact disease management and therapeutic strategies (Matarrese et al., 2001).
Antibacterial and Antifungal Agents
Quinoline carboxamides have been studied for their antibacterial and antifungal properties, demonstrating potential as new therapeutic agents against infectious diseases. Selective synthesis techniques have led to novel compounds that exhibit strong antibacterial activity against pathogens like Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida Albicans. These findings highlight the versatility of quinoline carboxamides in addressing a broad spectrum of infectious agents, opening pathways for the development of new antibiotics and antifungal medications (Moussaoui et al., 2021).
Cardiovascular Research
The synthesis and evaluation of difluoro-substituted hexahydroquinoline derivatives have revealed their potential in cardiovascular research, particularly concerning calcium channel antagonists. These compounds have been synthesized and tested for their effects on isolated rat ileum and thoracic arteries, indicating their relevance in exploring new treatments for cardiovascular diseases. By targeting calcium channels, these compounds could offer new avenues for therapeutic intervention in conditions like hypertension and arrhythmias, contributing to the expansion of options available for cardiovascular disease management (Gupta & Misra, 2008).
Antitumor Activity
The quinazolin-4-one-based antitumor agent, CB30865, and its water-soluble analogues have demonstrated high growth-inhibitory activity, believed to have a folate-independent locus of action. These compounds exhibit unique biochemical characteristics, including delayed, non-phase specific cell-cycle arrest. The pursuit of more water-soluble analogues aims to enhance in vivo evaluation of these compounds, potentially offering new treatments for cancer patients by exploiting their novel mechanisms of action. The development of such drugs could significantly impact cancer therapy, particularly for tumors resistant to traditional chemotherapy agents (Bavetsias et al., 2002).
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Therefore, the future directions for “N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide” could involve exploring new synthetic routes and studying its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Quinazolinones and quinolines have been found to interact with a variety of biological targets. For instance, some quinazolinones have been predicted to have potent COX-2 inhibitory activity . Similarly, quinolines have been used in the development of tyrosine kinase inhibitors, which target the RET, EGFR, and VEGFR tyrosine kinases .
Mode of Action
The mode of action of these compounds often involves binding to their target proteins and inhibiting their activity. For example, tyrosine kinase inhibitors work by competing with ATP binding sites on the receptors, thereby inhibiting tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .
Biochemical Pathways
The biochemical pathways affected by these compounds would depend on their specific targets. For instance, COX-2 inhibitors would affect the synthesis of prostaglandins, which are involved in inflammation and pain . Tyrosine kinase inhibitors would affect various signaling pathways involved in cell growth and survival .
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For instance, COX-2 inhibitors could reduce inflammation and pain , while tyrosine kinase inhibitors could inhibit tumor growth .
properties
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c1-16-26-22-14-12-18(15-20(22)25(31)29(16)19-8-3-2-4-9-19)27-24(30)23-13-11-17-7-5-6-10-21(17)28-23/h2-15H,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOBOVKPPMOJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N1C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


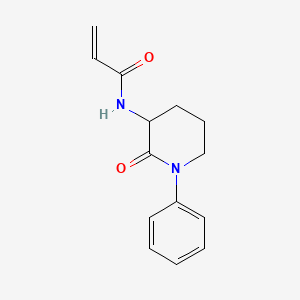
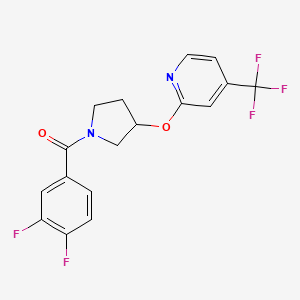
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2383090.png)
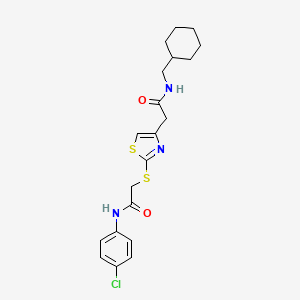
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)
![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)
![N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2383095.png)
![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)

![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)
